REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([N:8]2[CH:12]=[CH:11][N:10]=[CH:9]2)[CH:3]=1.[Na].[CH3:14][OH:15]>>[N:8]1([C:4]2[CH:3]=[C:2]([O:15][CH3:14])[N:7]=[CH:6][N:5]=2)[CH:12]=[CH:11][N:10]=[CH:9]1 |^1:12|
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=N1)N1C=NC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1=NC=NC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |